6-bromocinnoline-3-carboxylic acid
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Overview
Description
6-Bromocinnoline-3-carboxylic acid is a halogenated heterocyclic aromatic organic compound. It is characterized by a bromine atom at the 6th position of the cinnoline ring and a carboxylic acid group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromocinnoline-3-carboxylic acid typically involves the bromination of cinnoline-3-carboxylic acid. The reaction conditions include the use of brominating agents such as bromine (Br2) in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at a controlled temperature to ensure the selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 6-Bromocinnoline-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as ammonia (NH3) or amines in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted cinnolines or other derivatives.
Scientific Research Applications
6-Bromocinnoline-3-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in biological studies to investigate its effects on various cellular processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-bromocinnoline-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
6-Bromocinnoline-3-carboxylic acid is similar to other halogenated cinnolines, such as 6-chlorocinnoline-3-carboxylic acid and 6-fluorocinnoline-3-carboxylic acid. These compounds share structural similarities but differ in the type of halogen atom present, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its bromine atom, which imparts distinct properties compared to its chloro- and fluoro- counterparts.
List of Similar Compounds
6-Chlorocinnoline-3-carboxylic acid
6-Fluorocinnoline-3-carboxylic acid
6-Methoxyquinoline-3-carboxylic acid
6-Bromoindole-2-carboxylic acid
6-Bromopyrrol
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
59208-90-1 |
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Molecular Formula |
C9H5BrN2O2 |
Molecular Weight |
253.05 g/mol |
IUPAC Name |
6-bromocinnoline-3-carboxylic acid |
InChI |
InChI=1S/C9H5BrN2O2/c10-6-1-2-7-5(3-6)4-8(9(13)14)12-11-7/h1-4H,(H,13,14) |
InChI Key |
CFDSAJBDDOBOED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(C=C2C=C1Br)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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